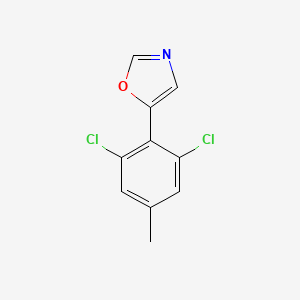

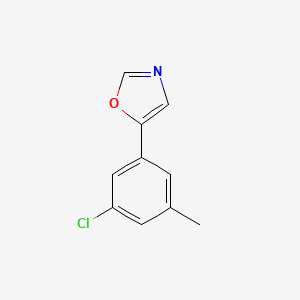

5-(3-chloro-5-methylphenyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

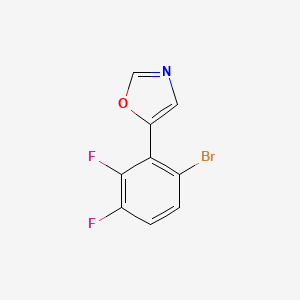

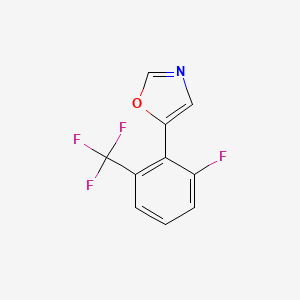

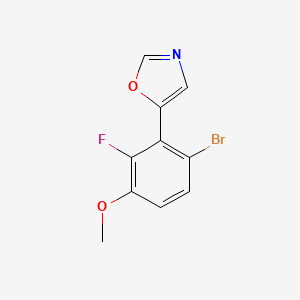

5-(3-chloro-5-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of oxazoles, including this compound, often involves the Van Leusen Oxazole Synthesis . This method uses tosylmethyl isocyanides (TosMICs) and aldehydes to prepare oxazole-based medicinal compounds . Other methods include the use of gold catalysis and radical chemistry to synthesize 5-oxazole ketones from internal N-propargylamides .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3 . This indicates that the molecule consists of a five-membered oxazole ring attached to a 3-chloro-5-methylphenyl group.Chemical Reactions Analysis

Oxazoles, including this compound, can undergo various chemical reactions. For example, they can participate in palladium-catalyzed direct arylation and alkenylation . They can also undergo a [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

5-(3-chloro-5-methylphenyl)oxazole has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. This compound has also been used in the synthesis of novel drugs and as a catalyst for organic reactions. Additionally, this compound has been used in the synthesis of organic materials for use in drug delivery systems and in the development of new materials for use in the medical field.

Wirkmechanismus

5-(3-chloro-5-methylphenyl)oxazole is a heterocyclic compound that acts as an electron donor in organic reactions. It is capable of forming a variety of stable covalent bonds with other molecules, which can then be used to facilitate the formation of new compounds. Additionally, this compound can act as a catalyst in certain organic reactions, allowing for the rapid formation of new compounds.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has the potential to act as an antioxidant and may have anti-inflammatory properties. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have potential applications in the medical field.

Vorteile Und Einschränkungen Für Laborexperimente

5-(3-chloro-5-methylphenyl)oxazole is a highly versatile compound that has a variety of applications in scientific research. One of the main advantages of using this compound in lab experiments is its stability and low toxicity. Additionally, this compound is relatively inexpensive and easy to synthesize, making it an ideal starting material for a variety of experiments. However, one of the main limitations of using this compound in lab experiments is its lack of solubility in water, which can limit its use in certain experiments.

Zukünftige Richtungen

5-(3-chloro-5-methylphenyl)oxazole is a relatively new compound and has a variety of potential applications in scientific research. Future research could focus on the development of new compounds and materials that utilize this compound as a starting material. Additionally, further research could focus on the potential biochemical and physiological effects of this compound, as well as its potential applications in the medical field. Finally, further research could focus on the development of new methods for synthesizing this compound and other compounds that utilize this compound as a starting material.

Synthesemethoden

5-(3-chloro-5-methylphenyl)oxazole is synthesized through a two-step synthesis process. The first step involves the reaction of 3-chloro-5-methylphenol with oxalyl chloride in the presence of pyridine. This reaction results in the formation of the this compound intermediate. The second step involves the reaction of the intermediate with an amine, such as aniline, to form the desired product.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

5-(3-chloro-5-methylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7-2-8(4-9(11)3-7)10-5-12-6-13-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKDRJCTFQCQOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.